molecular formula C11H18OSi B089336 Silane, trimethyl(1-phenylethoxy)- CAS No. 14856-75-8

Silane, trimethyl(1-phenylethoxy)-

Cat. No. B089336
CAS RN: 14856-75-8
M. Wt: 194.34 g/mol
InChI Key: BZOXVMMTSDEJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, trimethyl(1-phenylethoxy)-, also known as TMSPE, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in the field of chemistry and biology for its ability to modify the surface properties of various materials, including glass, ceramics, and metals.

Mechanism Of Action

The mechanism of action of Silane, trimethyl(1-phenylethoxy)- is based on its ability to react with the surface of materials. Silane, trimethyl(1-phenylethoxy)- contains a trimethylsilyl group, which is highly reactive and can react with a wide range of chemical groups. When Silane, trimethyl(1-phenylethoxy)- is applied to a surface, it reacts with the surface to form a covalent bond, which modifies the surface properties of the material.

Biochemical And Physiological Effects

Silane, trimethyl(1-phenylethoxy)- has been shown to have minimal toxicity and is considered to be safe for use in scientific research. It is not known to have any significant biochemical or physiological effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Silane, trimethyl(1-phenylethoxy)- is its ability to modify the surface properties of materials without significantly altering the bulk properties of the material. This makes it an ideal compound for use in the development of analytical tools and biosensors. However, Silane, trimethyl(1-phenylethoxy)- is highly reactive and can be difficult to handle. It also requires careful storage and handling to prevent degradation.

Future Directions

There are many potential future directions for the use of Silane, trimethyl(1-phenylethoxy)- in scientific research. One area of interest is in the development of novel biosensors and analytical tools. Silane, trimethyl(1-phenylethoxy)- could also be used in the development of new materials with unique surface properties. Additionally, Silane, trimethyl(1-phenylethoxy)- could be used in the development of new drug delivery systems and other biomedical applications.
In conclusion, Silane, trimethyl(1-phenylethoxy)- is a versatile compound with a wide range of applications in scientific research. Its ability to modify the surface properties of materials makes it an ideal compound for use in the development of biosensors, microfluidic devices, and other analytical tools. While there are some limitations to its use, Silane, trimethyl(1-phenylethoxy)- has significant potential for future research and development.

Synthesis Methods

The synthesis of Silane, trimethyl(1-phenylethoxy)- involves the reaction of phenethyl alcohol with trimethylsilyl chloride in the presence of a base catalyst. This reaction results in the formation of Silane, trimethyl(1-phenylethoxy)-, which is a clear, colorless liquid with a boiling point of 140-142°C. The purity of Silane, trimethyl(1-phenylethoxy)- can be improved by distillation or column chromatography.

Scientific Research Applications

Silane, trimethyl(1-phenylethoxy)- has a wide range of applications in scientific research. One of its primary uses is as a surface modifier for various materials. Silane, trimethyl(1-phenylethoxy)- can be used to functionalize surfaces with a wide range of chemical groups, including amino, carboxyl, and hydroxyl groups. This makes it an ideal compound for use in the development of biosensors, microfluidic devices, and other analytical tools.

properties

CAS RN

14856-75-8

Product Name

Silane, trimethyl(1-phenylethoxy)-

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

trimethyl(1-phenylethoxy)silane

InChI

InChI=1S/C11H18OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

BZOXVMMTSDEJEL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)O[Si](C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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